3-(4-Chlorophenyl)propyldimethylamine
Description
3-(4-Chlorophenyl)propyldimethylamine, commonly known as chlorpheniramine, is a first-generation antihistamine with the IUPAC name [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine . Its molecular formula is C₁₆H₁₉ClN₂, and it has a molecular weight of 274.79 g/mol . Chlorpheniramine acts as a histamine H₁ receptor antagonist, primarily used to alleviate allergy symptoms such as rhinitis, urticaria, and conjunctivitis . Key synonyms include:
- γ-(4-Chlorophenyl)-γ-(2-pyridyl)propyldimethylamine
- 1-(p-Chlorophenyl)-1-(2-pyridyl)-3-dimethylaminopropane
- DL-Chlorpheniramine .
Structurally, the compound features a chlorophenyl group at the para position, a pyridyl moiety, and a dimethylamino-propyl chain, which are critical for its antihistaminic activity .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
LLGYFLPUEUNVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Dexchlorpheniramine: The Active Enantiomer
- Structure : Dexchlorpheniramine is the (S)-enantiomer of chlorpheniramine, with the same molecular formula (C₁₆H₁₉ClN₂ ) and weight (274.79 g/mol ) .
- Activity : It exhibits twice the potency of racemic chlorpheniramine due to stereoselective binding to H₁ receptors .
- Clinical Use : Used for allergic rhinitis and dermatitis, with a lower effective dose (e.g., 2 mg vs. 4 mg for chlorpheniramine) .
- Synthesis : Derived via chiral resolution of chlorpheniramine using D-phenylsuccinic acid .
Brompheniramine: Halogen-Substituted Analog
- Structure : Bromine replaces the chlorine atom on the phenyl ring, yielding C₁₆H₁₉BrN₂ (molecular weight: 319.24 g/mol ) .
- Activity : Similar antihistaminic potency to chlorpheniramine but with a longer plasma half-life due to bromine’s higher atomic mass and lipophilicity .
- Clinical Use : Treats similar conditions but may cause increased sedation in some patients .
Other Halogenated Analogs
Structural and Pharmacological Data Table
Mechanistic and Computational Insights
- Electronic Effects : DFT studies on chlorophenyl-containing compounds (e.g., 4CPHPP) highlight that the electron-withdrawing chlorine stabilizes the aromatic ring, enhancing binding affinity to H₁ receptors .
- Steric Factors: The pyridyl and dimethylamino groups facilitate interactions with hydrophobic pockets and cationic sites in the receptor, respectively .
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